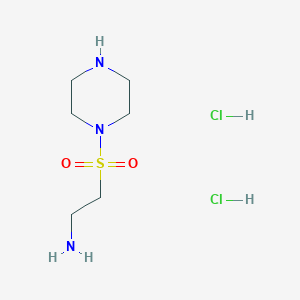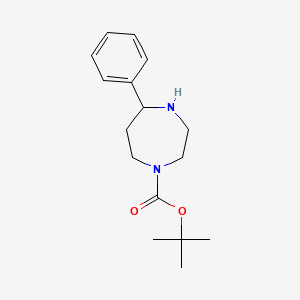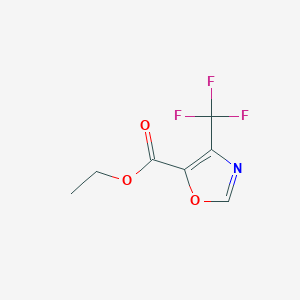
N-(Piperidin-4-yl)nicotinamide dihydrochloride
Vue d'ensemble
Description
“N-(Piperidin-4-yl)nicotinamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)nicotinamide dihydrochloride” consists of a piperidine ring attached to a nicotinamide group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Corrosion Inhibition
N-(Piperidin-4-yl)nicotinamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, Mannich base derivatives of nicotinamide have shown potential in protecting mild steel from corrosion in hydrochloric acid environments. These derivatives adsorb onto the steel surface, forming a protective layer that follows Langmuir and Dubinin–Radushkevich adsorption isotherms, thereby mitigating corrosion through a mixed-type inhibition mechanism (Jeeva, Prabhu, & Rajesh, 2017).
Anti-angiogenic Agents
Certain nicotinamide derivatives have been identified as potent anti-angiogenic agents. These compounds, such as BRN-250, inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling pathways in human endothelial cells, showing promise for cancer therapy applications. By inhibiting the proliferation, migration, and tube formation of endothelial cells, these derivatives could serve as lead compounds for further development (Hye‐Eun Choi et al., 2013).
Spirocyclic Piperidines Synthesis
The synthesis of spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides represents another application. This chemical transformation is relevant for creating biologically active molecules, including MK-677, a growth hormone secretagogue (Arnott, Brice, Clayden, & Blaney, 2008).
Molecular Dynamics and Quantum Chemical Studies
Research on piperidine derivatives, including those related to N-(Piperidin-4-yl)nicotinamide, has also focused on their adsorption and corrosion inhibition properties on iron surfaces through molecular dynamics simulations and quantum chemical calculations. These studies provide insights into the inhibitors' efficiencies and their interaction mechanisms with metal surfaces (Kaya et al., 2016).
Pharmaceutical Intermediates
The pharmaceutical industry has explored the use of N-(Piperidin-4-yl)nicotinamide derivatives as key intermediates. Efficient synthetic routes have been developed for pharmaceutical intermediates, such as N-(piperidin-4-yl)-1,3-dihydroindol-2-one, highlighting the importance of these compounds in the synthesis of bioactive molecules (Hoogenband, Hartog, Lange, & Terpstra, 2004).
Propriétés
IUPAC Name |
N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGFLNBMSQLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)nicotinamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)



![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)







![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)